molecular formula C15H11F3N2O3 B5723662 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5723662
M. Wt: 324.25 g/mol
InChI Key: PYTHTKSQILLGAD-UHFFFAOYSA-N
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Description

3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a trifluoromethyl group, a nitro group, and a benzamide structure

Properties

IUPAC Name

3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-9-4-2-7-12(13(9)20(22)23)14(21)19-11-6-3-5-10(8-11)15(16,17)18/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTHTKSQILLGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Amidation: The nitro-substituted aromatic compound is then subjected to amidation with 3-(trifluoromethyl)aniline under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: The major product formed is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials with specific properties.

    Biological Research: It is used in studies to understand the interactions of aromatic amides with biological targets.

Mechanism of Action

The mechanism of action of 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
  • 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Uniqueness

3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity compared to its analogs.

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